molecular formula C18H18N4O2S B7646109 5-(benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline

5-(benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline

Cat. No. B7646109
M. Wt: 354.4 g/mol
InChI Key: TXJIRBLCUYZGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It belongs to the class of diazepinoquinoxaline compounds and has been studied for its potential use in various therapeutic applications. In

Mechanism of Action

The mechanism of action of 5-(Benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell growth and differentiation. It also modulates the activity of various transcription factors, such as NF-κB, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, it has been shown to modulate the activity of various enzymes, such as protein kinase C and cyclooxygenase, which are involved in cell signaling and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(Benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline in lab experiments include its potential use as a therapeutic agent for various diseases, its ability to modulate various signaling pathways in cells, and its relatively easy synthesis method. However, the limitations include its poor solubility in water, which can affect its bioavailability, and its potential toxicity, which needs to be further studied.

Future Directions

There are several future directions for the research on 5-(Benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline. One direction is to further explore its potential use as a therapeutic agent for various diseases, such as cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail to better understand how it modulates various signaling pathways in cells. Additionally, further studies are needed to investigate its potential side effects and toxicity in vivo. Finally, the development of more efficient synthesis methods and analogs of this compound can lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Synthesis Methods

The synthesis of 5-(Benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline involves the reaction of 2-amino-3-methylquinoxaline with benzenesulfonyl chloride in the presence of a base such as sodium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the desired compound. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.

Scientific Research Applications

5-(Benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline has been studied for its potential use in various therapeutic applications, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

5-(benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-21-12-7-13-22(25(23,24)14-8-3-2-4-9-14)18-17(21)19-15-10-5-6-11-16(15)20-18/h2-6,8-11H,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJIRBLCUYZGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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